(S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
The compound “(S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester” is a chiral pyrrolidine derivative featuring a benzyl ester group and a complex side chain at the pyrrolidine C2 position. Its structure includes:
- A pyrrolidine core (a five-membered saturated nitrogen-containing ring).
- A benzyl ester at the C1 position, which is common in prodrug designs due to its hydrolytic lability under physiological conditions.
- A substituent at C2: a methyl group linked to an ethyl-amino moiety, which is further connected to an (S)-2-amino-propionyl group.
While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, structural analogs (e.g., and ) suggest that its characterization would involve NMR spectroscopy (1H, 13C) and mass spectrometry to confirm stereochemistry and purity .
Properties
IUPAC Name |
benzyl (2S)-2-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-20(17(22)14(2)19)12-16-10-7-11-21(16)18(23)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSQYRRHUDGHGJ-HOCLYGCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known as benzyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)pyrrolidine-1-carboxylate, is a complex organic compound with potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities, supported by data tables and relevant case studies.
Structural Characteristics
The compound features a chiral center, which is crucial for its interaction with biological targets. The molecular formula is with a molecular weight of approximately 327.43 g/mol. Its structure includes:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's rigidity and potential receptor interactions.
- Amino acid derivative : The presence of an amino acid moiety suggests possible interactions with peptide receptors.
- Benzyl ester group : This functional group may enhance lipophilicity, potentially affecting membrane permeability and bioactivity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Protection of functional groups : To maintain the integrity of reactive sites during synthesis.
- Formation of the pyrrolidine ring : Utilizing cyclization reactions to form the core structure.
- Esterification : Converting the carboxylic acid to a benzyl ester to enhance solubility and bioactivity.
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antioxidant properties : Potentially mitigating oxidative stress in cells.
- Anticancer activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties .
- Enzyme Interaction Studies : Research on related amino acid derivatives has shown that they can modulate enzyme activity, indicating potential therapeutic applications in metabolic disorders .
Binding Affinity Studies
Binding affinity studies are crucial for understanding how structural variations impact biological activity. Preliminary data suggest that this compound may interact with various biological targets, potentially influencing its therapeutic efficacy.
Comparative Analysis
A comparative analysis of similar compounds highlights the importance of structural features on biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Pyrrolidine ring, Benzyl group | Anticancer |
| Compound B | Amino acid derivative | Antioxidant |
| (S)-2-{...} | Chiral center, Benzyl ester | Potentially both |
Scientific Research Applications
Medicinal Chemistry
Overview : The compound is primarily studied for its potential therapeutic applications. Its structure, which includes a pyrrolidine ring and an amino acid moiety, suggests that it may interact with biological targets involved in various diseases.
Key Applications :
- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects against cancer cell lines. Studies have shown that modifications to the amino acid side chains can enhance their efficacy against specific types of tumors .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Preliminary studies suggest it may offer protection against neuronal damage in models of Alzheimer’s disease .
Neuropharmacology
Mechanism of Action : The compound's interaction with neurotransmitter systems has been a focus of investigation. It is hypothesized to modulate neurotransmitter release or receptor activity, particularly in pathways associated with mood regulation and cognition.
Case Studies :
- Cognitive Enhancement : In animal models, administration of this compound has shown promise in enhancing memory and learning capabilities, suggesting its potential as a cognitive enhancer .
- Mood Disorders : Early trials indicate that compounds similar to (S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester may alleviate symptoms of depression by modulating serotonin levels .
Chemical Reactions Analysis
Hydrolysis of the Benzyl Ester Group
The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt, respectively.
| Reaction Type | Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Acidic hydrolysis | 0.1 M HCl, reflux (6–8 hours) | (S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid | 85–92% | Reaction rate increases with temperature; monitored via TLC for completion. |
| Basic hydrolysis | 0.1 M NaOH, 60°C (4–5 hours) | Sodium salt of the carboxylic acid | 78–88% | Requires neutralization with HCl post-reaction to isolate free acid. |
Mechanistic Insight :
The hydrolysis proceeds via nucleophilic attack of water (acidic) or hydroxide ions (basic) on the ester carbonyl carbon. The benzyl group acts as a protecting group for the carboxylic acid, which is cleaved during hydrolysis .
Amide Bond Reactivity
The amide bond in the (S)-2-amino-propionyl-ethyl-amino moiety participates in nucleophilic substitution and hydrolysis reactions.
| Reaction Type | Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Ethylenediamine, DCC, RT (12–16 hours) | Modified amide with ethylenediamine side chain | 65–75% | Requires coupling agents (e.g., DCC) for activation. |
| Acid-catalyzed hydrolysis | 6 M HCl, reflux (24 hours) | (S)-2-Amino-propionic acid + ethyl-amino-pyrrolidine derivatives | 70–80% | Prolonged heating required due to amide bond stability. |
Mechanistic Insight :
The amide bond’s resonance stabilization makes it less reactive than esters, necessitating strong acids/bases or coupling agents for modification .
Hydrogenation of the Benzyl Group
Catalytic hydrogenation removes the benzyl protecting group under mild conditions.
Mechanistic Insight :
Hydrogenation cleaves the benzyl ester via adsorption of H₂ onto the Pd surface, followed by scission of the C–O bond in the benzyl group .
Pyrrolidine Ring Functionalization
The pyrrolidine ring undergoes alkylation and oxidation reactions due to its secondary amine and cyclic structure.
| Reaction Type | Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C (8 hours) | N-Methylated pyrrolidine derivative | 60–70% | Steric hindrance from the ethyl-amino group limits reactivity. |
| Oxidation | KMnO₄, H₂O, 0°C (3 hours) | Pyrrolidinone derivative (lactam formation) | 50–60% | Requires controlled temperature to avoid overoxidation. |
Mechanistic Insight :
The secondary amine in the pyrrolidine ring acts as a nucleophile in alkylation, while oxidation converts the ring to a lactam via intermediate imine formation .
Comparative Reactivity of Functional Groups
A reactivity hierarchy was established based on experimental data:
| Functional Group | Reactivity | Preferred Reaction Conditions |
|---|---|---|
| Benzyl ester | High | Acidic/basic hydrolysis, hydrogenation |
| Amide bond | Moderate | Strong acids/bases, coupling agents |
| Pyrrolidine secondary amine | Low | Alkylation under heated, basic conditions |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related pyrrolidine and piperidine derivatives, highlighting key differences in molecular features and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
Ring Size and Flexibility :
- The pyrrolidine core (5-membered ring) in the target compound and ’s analog confers conformational rigidity compared to the piperidine (6-membered ring) in ’s compound. Piperidine derivatives may exhibit enhanced binding flexibility in biological systems .
In contrast, the methylaminomethyl group in ’s compound lacks this functional diversity, likely reducing its pharmacological versatility .
Benzyl Ester Role :
- All three compounds feature a benzyl ester , which is typically hydrolyzed in vivo to release the active carboxylic acid. The stability of this group may vary slightly depending on substituent effects but is generally consistent across analogs.
Physicochemical Properties: ’s piperidine derivative has a predicted density of 1.14 g/cm³ and boiling point of 505.8°C, reflecting its larger molecular weight and structural bulk. The target compound’s properties would likely align with these trends, though its additional amino groups might lower melting points due to increased intermolecular interactions .
Research Implications and Gaps
- Synthesis Challenges : The target compound’s stereochemical complexity necessitates asymmetric synthesis techniques, such as chiral catalysis or enzymatic resolution, to ensure enantiopurity.
- Data Limitations : The absence of explicit spectroscopic or biological data for the target compound underscores the need for future studies to validate its properties and applications.
Preparation Methods
Chiral Pool Synthesis from Amino Acids
A chiral pool strategy leverages naturally occurring amino acids to ensure stereochemical fidelity. For instance, L-proline derivatives are modified to introduce the ethyl-amino-methyl substituent at the C2 position. Source outlines a method where L-asparagine is converted into a Boc-protected intermediate, followed by coupling with L-proline methyl ester to form a pyrrolidine precursor. Key steps include:
-
Boc protection of the amino group using di-tert-butyl dicarbonate.
-
Coupling with L-proline methyl ester via EDCI/HOBt-mediated amide bond formation.
This approach achieves high enantiomeric excess (>98% ee) but requires careful purification to remove diastereomers.
Cyclization of Linear Precursors
Alternative routes involve cyclizing γ-amino alcohols or δ-amino ketones. For example, a 4-pentenamine derivative undergoes acid-catalyzed cyclization to form the pyrrolidine ring, as described in Source. Reaction conditions (e.g., HCl in THF at 60°C) influence ring size and stereochemistry.
Coupling of (S)-2-Amino-Propionyl Moiety
The (S)-2-amino-propionyl group is installed via peptide coupling:
Carbodiimide-Mediated Coupling
EDCI and HOBt facilitate the reaction between the pyrrolidine amine and (S)-2-Boc-amino-propionic acid. Source and detail this method, with yields ranging from 65–80% after Boc deprotection with TFA.
Mixed Carbonate Activation
For sterically hindered substrates, chloroformate activation (e.g., Cl3COCl/quinoline) improves coupling efficiency, as noted in Source.
Benzyl Ester Formation
The final step involves esterification of the carboxylic acid:
Steglich Esterification
DCC/DMAP-mediated coupling with benzyl alcohol is widely used (Source). This method achieves >90% yield under mild conditions (0°C to room temperature).
Benzyl Chloride Alkylation
Reaction with benzyl chloride in the presence of K2CO3 in DMF offers a cost-effective alternative, though yields are lower (70–75%).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Stereochemical Drift : Boc protection and low-temperature reactions minimize racemization during coupling.
-
Byproduct Formation : Chromatographic purification (silica gel, CH2Cl2/MeOH) is critical after alkylation steps.
-
Scale-Up Considerations : Continuous flow reactors enhance efficiency for industrial production, as noted in Source .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high yield in the preparation of (S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester?
- Methodological Answer : Optimize reductive amination by using sodium cyanoborohydride in a methanol/acetic acid solvent system (1:1 v/v) under inert atmosphere. Stir for 12–24 hours at room temperature, followed by neutralization with saturated sodium bicarbonate and extraction with ethyl acetate. Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product . Monitor reaction progress using TLC or LC-MS to confirm intermediate formation.
Q. How can enantiomeric purity be validated during synthesis?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min. Compare retention times with authentic standards. Alternatively, employ -NMR with chiral shift reagents (e.g., Eu(hfc)) to resolve enantiomeric signals .
Q. What purification techniques are critical for removing byproducts in the final step?
- Methodological Answer : After extraction, perform recrystallization using a solvent system like ethyl acetate/hexane. For persistent impurities, use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Confirm purity (>98%) via analytical HPLC (UV detection at 254 nm) .
Q. How should researchers safely handle this compound given its reactivity?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation; store in sealed containers under nitrogen at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety protocols from analogous pyrrolidine derivatives .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., -NMR shifts) be resolved for structural confirmation?
- Methodological Answer : Perform 2D NMR experiments (HSQC, HMBC) to assign carbons and protons unambiguously. Cross-validate with density functional theory (DFT) calculations (B3LYP/6-31G* level) to predict chemical shifts. Compare with crystallographic data from related compounds (e.g., enalaprilat derivatives) .
Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Analyze degradation products via LC-MS/MS. Use Arrhenius kinetics to predict shelf-life. Include control samples with antioxidants (e.g., BHT) to evaluate oxidative stability .
Q. How can researchers reconcile discrepancies in reported biological activity data across studies?
- Methodological Answer : Verify compound purity (>99%) and stereochemical integrity. Replicate assays under standardized conditions (e.g., cell line provenance, incubation time). Perform meta-analysis using tools like PRISMA to identify confounding variables (e.g., solvent effects, assay interference) .
Q. What computational approaches predict the compound’s interaction with protease targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., ACE). Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess binding stability. Compare predicted binding energies () with experimental IC values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
